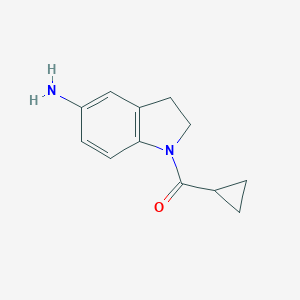

(5-Aminoindolin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYDFTDAOXGPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Aminoindolin-1-yl)(cyclopropyl)methanone

Introduction

(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a small molecule featuring a 5-aminoindoline core acylated at the nitrogen atom with a cyclopropylcarbonyl group. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of an amino group at the 5-position provides a key site for further functionalization, while the cyclopropylcarbonyl moiety can influence the compound's metabolic stability and conformational rigidity. This unique combination of structural features suggests potential for this molecule as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of (5-Aminoindolin-1-yl)(cyclopropyl)methanone have been calculated based on its chemical structure. These properties are essential for its handling, formulation, and in predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | Calculated |

| Molecular Weight | 202.26 g/mol | Calculated |

| Monoisotopic Mass | 202.11061 Da | Calculated |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Calculated |

| logP (octanol-water partition coeff.) | 1.85 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Proposed Synthesis and Mechanism

A plausible synthetic route to (5-Aminoindolin-1-yl)(cyclopropyl)methanone involves a two-step process starting from the commercially available 5-nitroindoline. The first step is the reduction of the nitro group to an amine, followed by the N-acylation of the resulting 5-aminoindoline.

Step 1: Synthesis of 5-Aminoindoline

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. A common and effective method is catalytic hydrogenation.

Protocol:

-

To a solution of 5-nitroindoline (1.0 eq) in ethanol or methanol in a high-pressure vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 5-aminoindoline, which can be used in the next step with or without further purification.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of nitro groups to amines with minimal side products.

-

Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for this type of reduction.

-

Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

Step 2: N-Acylation of 5-Aminoindoline

The final step is the acylation of the indoline nitrogen of 5-aminoindoline with cyclopropanecarbonyl chloride. The indoline nitrogen is generally more nucleophilic than the aromatic amino group, allowing for selective acylation under controlled conditions.

Protocol:

-

Dissolve 5-aminoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution to act as an acid scavenger.

-

Slowly add cyclopropanecarbonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (5-Aminoindolin-1-yl)(cyclopropyl)methanone.

Causality of Experimental Choices:

-

Aprotic Solvent: DCM and THF are used as they are inert to the reaction conditions and effectively dissolve the reactants.

-

Low Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

-

Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid competing reactions.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone.

Potential Applications and Biological Context

While no specific biological activity has been reported for (5-Aminoindolin-1-yl)(cyclopropyl)methanone, its structural motifs are present in compounds with known pharmacological relevance.

-

Aminoindoline Scaffold: The 5-aminoindoline core is a versatile building block in medicinal chemistry. For instance, derivatives of 5-aminoindoline have been investigated as inhibitors of various kinases and as agents with potential applications in neurodegenerative diseases.

-

Cyclopropyl Moiety: The incorporation of a cyclopropyl ring can enhance the metabolic stability of a molecule by blocking potential sites of oxidation. It also introduces conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.

Given these features, (5-Aminoindolin-1-yl)(cyclopropyl)methanone could serve as a valuable intermediate for the synthesis of a diverse library of compounds for screening against various biological targets, including enzymes and receptors involved in cancer, inflammation, and central nervous system disorders.

Conclusion

(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a theoretically interesting molecule with potential applications in drug discovery and development. While experimental data for this specific compound is lacking in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties and a plausible, detailed synthetic route. The proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path for its laboratory-scale preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential.

References

- General Synthesis of Aminoindoles: A comprehensive review of synthetic methods for aminoindoles can be found in various organic chemistry textbooks and review articles.

- Reduction of Nitroarenes: For detailed protocols and mechanisms of nitro group reduction, refer to standard organic chemistry texts such as "March's Advanced Organic Chemistry."

-

N-Acylation of Amines: The acylation of amines is a fundamental reaction. For specific conditions related to indolines, see publications on the functionalization of heterocyclic amines. An example of selective N-acylation of indoles can be found in: RSC Advances, 2022, 12 , 1839-1843. ([Link])

- Medicinal Chemistry of Indolines: Numerous publications highlight the importance of the indoline scaffold in drug discovery.

The Cyclopropyl Ketone Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone moiety has emerged from a niche structural curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of conformational rigidity, electronic properties, and metabolic stability has positioned it as a valuable tool for drug designers seeking to overcome common challenges in potency, selectivity, and pharmacokinetics. This guide provides a comprehensive technical overview of the role of cyclopropyl ketones in drug discovery, from fundamental principles and synthesis to their application in marketed pharmaceuticals. We will explore the underlying causality for their advantageous properties, provide practical experimental protocols, and illustrate their strategic deployment through case studies of successful drug candidates.

The Strategic Value of the Cyclopropyl Ketone in Drug Design

The cyclopropyl group, a three-membered carbocycle, is deceptively simple. When conjugated with a ketone, it imparts a unique set of electronic and steric properties that are highly advantageous in a medicinal chemistry context. The inherent ring strain of the cyclopropane ring results in C-C bonds with significant p-character, leading to electronic properties that can mimic a double bond while maintaining a three-dimensional sp3-hybridized character.[1][2] This duality allows the cyclopropyl ketone to serve as a versatile bioisostere for a range of functional groups, including amides, esters, and even phenyl rings.[3]

The strategic incorporation of a cyclopropyl ketone can address multiple drug discovery roadblocks by:

-

Enhancing Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and leading to increased potency.[1] This conformational constraint can also improve selectivity by disfavoring binding to off-target proteins.

-

Improving Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] This can lead to a longer half-life and improved pharmacokinetic profile.

-

Modulating Physicochemical Properties: The cyclopropyl ketone moiety can influence a molecule's polarity, solubility, and membrane permeability, allowing for fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.

-

Serving as a Covalent Warhead: The strained ring system of a cyclopropyl ketone can act as an electrophile, enabling it to form a covalent bond with nucleophilic residues in a protein's active site. This can lead to irreversible or slowly reversible inhibition, which can be a powerful strategy for achieving sustained target engagement.

Synthesis of Medicinally Relevant Cyclopropyl Ketones

The successful application of cyclopropyl ketones in drug discovery is underpinned by robust and versatile synthetic methodologies. Several key reactions have become workhorses for the introduction of this valuable motif.

The Corey-Chaykovsky Reaction

One of the most widely used methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction.[6] This reaction involves the treatment of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base. The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular cyclization to form the cyclopropyl ketone.

Conceptual Workflow of the Corey-Chaykovsky Reaction:

Caption: Corey-Chaykovsky Reaction Workflow

Experimental Protocol: General Procedure for Corey-Chaykovsky Cyclopropanation [6]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the sulfur ylide is formed.

-

Reaction with Enone: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at room temperature.

-

Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Samarium(II) Iodide-Mediated Cycloadditions

Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer reagent in organic synthesis, and its application in the formation of cyclopropyl ketones and their derivatives has gained significant traction.[7] SmI2-catalyzed formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes provide an efficient route to complex, sp3-rich molecular architectures.[7] The mechanism involves the reduction of the cyclopropyl ketone to a ketyl radical, which then undergoes ring opening and subsequent reaction with the coupling partner.

Key Steps in SmI2-Catalyzed Cycloaddition:

Caption: SmI2-Catalyzed Cycloaddition Pathway

Recent studies have shown that the reactivity in these transformations is highly dependent on the structure of the cyclopropyl ketone, with aryl cyclopropyl ketones exhibiting enhanced reactivity due to stabilization of the ketyl radical through conjugation.[8][9]

The Cyclopropyl Ketone as a Bioisostere

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry. The cyclopropyl ketone has proven to be a highly effective bioisostere for several common functionalities, offering solutions to problems associated with the original group.

Amide Bioisostere

The amide bond is ubiquitous in peptides and peptidomimetic drugs, but it is often susceptible to enzymatic cleavage and can contribute to poor membrane permeability. The cyclopropyl ketone can act as a conformationally restricted, metabolically stable mimic of the amide bond.

Amide vs. Cyclopropyl Ketone Bioisosterism:

Caption: Comparison of Amide and Cyclopropyl Ketone

Other Bioisosteric Replacements

The versatility of the cyclopropyl ketone extends to its use as a bioisostere for other groups:

-

Ketone/Aldehyde: Replacing a simple ketone or aldehyde with a cyclopropyl ketone can introduce conformational rigidity and block metabolic pathways at the alpha-carbon.

-

Phenyl Ring: In certain contexts, the cyclopropyl group can mimic the steric bulk and electronic nature of a phenyl ring while increasing the fraction of sp3 carbons (Fsp3), which is often correlated with improved solubility and reduced toxicity.[3]

-

tert-Butyl Group: The cyclopropyl group can serve as a smaller, more rigid replacement for a tert-butyl group, maintaining steric bulk while offering different electronic properties and metabolic stability.

Case Studies: Cyclopropyl Ketones in FDA-Approved Drugs

The successful application of the cyclopropyl ketone motif is best illustrated through its incorporation into several FDA-approved drugs, where it plays a critical role in their efficacy and pharmacokinetic profiles.

Antiviral Agents: A Recurring Theme

Cyclopropyl ketones are prominently featured in a number of antiviral drugs, particularly those targeting viral proteases.

-

Grazoprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Grazoprevir contains a cyclopropyl group as part of a larger macrocyclic structure.[10]

-

Simeprevir: Another HCV NS3/4A protease inhibitor, Simeprevir also incorporates a cyclopropyl moiety.[10]

-

Glecaprevir and Voxilaprevir: These next-generation HCV protease inhibitors also feature the cyclopropyl group, highlighting its enduring importance in this therapeutic area.[10]

Table 1: Cyclopropyl-Containing Antiviral Drugs

| Drug Name | Target | Therapeutic Area | Role of Cyclopropyl Moiety |

| Grazoprevir | HCV NS3/4A Protease | Hepatitis C | Part of macrocyclic scaffold, contributes to binding affinity |

| Simeprevir | HCV NS3/4A Protease | Hepatitis C | Key component for optimal binding to the active site |

| Glecaprevir | HCV NS3/4A Protease | Hepatitis C | Enhances potency and pharmacokinetic profile |

| Voxilaprevir | HCV NS3/4A Protease | Hepatitis C | Contributes to broad genotype coverage |

-

Nirmatrelvir (in Paxlovid): While not a cyclopropyl ketone itself, the active component of Paxlovid, Nirmatrelvir, contains a key bicyclo[3.1.0]proline fragment, which is a close structural relative. This underscores the importance of strained ring systems in the design of potent protease inhibitors.

Other Therapeutic Areas

The application of cyclopropyl ketones extends beyond antiviral agents:

-

Cabozantinib and Lenvatinib: These are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers, and both contain a cyclopropane ring.[10]

-

Trametinib: A MEK inhibitor for the treatment of melanoma, Trametinib also features a cyclopropyl group.[10]

-

CNS Agents: Cyclopropyl methyl ketone is a key intermediate in the synthesis of certain antidepressants and other central nervous system (CNS) active compounds.[11][12]

Metabolic Fate of Cyclopropyl Ketones

While the cyclopropyl group is often introduced to enhance metabolic stability, it is not metabolically inert. Understanding the potential metabolic pathways is crucial for drug development. The primary routes of metabolism include:

-

Oxidation of the Cyclopropyl Ring: Cytochrome P450 enzymes can hydroxylate the cyclopropyl ring, although this is generally a less favorable process compared to the oxidation of less-strained alkyl groups.

-

Ring Opening: In some cases, particularly when adjacent to an amine, the cyclopropyl ring can undergo oxidative ring opening, which can lead to the formation of reactive metabolites. This was observed in the metabolism of the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety led to hepatotoxicity.[5]

Careful consideration of the substitution pattern on and around the cyclopropyl ring can mitigate these metabolic risks. For example, introducing a methyl group on the cyclopropyl ring can block a potential site of oxidation and further enhance metabolic stability.[5]

Future Perspectives and Conclusion

The cyclopropyl ketone has firmly established itself as a valuable and versatile functional group in the medicinal chemist's toolbox. Its unique blend of conformational constraint, electronic properties, and metabolic stability provides a powerful platform for addressing many of the challenges encountered in modern drug discovery. As our understanding of its nuanced effects on biological systems continues to grow, and as synthetic methodologies for its introduction become even more sophisticated, we can expect to see the cyclopropyl ketone motif play an even more prominent role in the design of the next generation of innovative therapeutics. The ability to fine-tune reactivity, from stable bioisostere to covalent warhead, ensures that this small, strained ring will continue to have a major impact on the development of new medicines for a wide range of diseases.

References

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]

-

K-V. K. (2025). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Engle, K. M., & Yu, J. Q. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lu, Z., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. Retrieved from [Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]

-

Moran, J., et al. (2020). Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a... ResearchGate. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Domainex Synthesis Group. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]

-

Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

The Aminoindoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The aminoindoline scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties provide a robust framework for the design of potent and selective ligands that can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the aminoindoline core, delving into its synthesis, key structure-activity relationships (SAR), and diverse therapeutic applications. We will explore the causality behind experimental choices in the design and development of aminoindoline-based compounds, present detailed experimental protocols, and visualize complex biological pathways and synthetic strategies. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The Rise of a Privileged Scaffold: Why Aminoindoline?

The indoline nucleus, a saturated analog of indole, offers a three-dimensional geometry that is often more advantageous for binding to the active sites of enzymes and receptors compared to its planar counterpart.[1] The introduction of an amino group to this scaffold further enhances its drug-like properties by providing a key site for hydrogen bonding interactions, salt formation to improve solubility, and a versatile handle for chemical modification. This combination of a rigid bicyclic core and a strategically placed amino group underpins the aminoindoline's status as a privileged scaffold in drug discovery.

The inherent structural features of the aminoindoline nucleus have been exploited to develop a multitude of bioactive molecules. Its ability to serve as a pharmacophore has led to the discovery of potent agents in oncology, infectious diseases, and neurodegenerative disorders.[2][3] The synthetic tractability of the scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates.[1]

Mastering the Core: Synthetic Strategies for Aminoindoline Scaffolds

The efficient construction of the aminoindoline core is a critical first step in the development of novel therapeutics. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Reductive Cyclization and Amination Approaches

Traditional methods for the synthesis of indolines often involve the reduction of indoles.[4] More direct and versatile methods have since been developed. A novel two-step method for the preparation of unprotected 2-aryl-3-aminoindoles has been reported, starting from the corresponding 2-aryl indoles and nitrostyrene. This approach provides a straightforward route to otherwise not easily accessible free 3-aminoindoles.[5]

Multi-Component Reactions for Diversity

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials. An efficient copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes has been developed to generate a variety of 3-aminoindoline derivatives.[6] This cascade transformation proceeds via a propargylamine intermediate which undergoes cyclization to form the indoline core.[6] This method is highly versatile, tolerating a wide range of substituents on all three components.[6]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines [6]

-

Reagents and Conditions:

-

N-protected 2-aminobenzaldehyde (1.0 equiv)

-

Secondary amine (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Copper(I) iodide (CuI) (5 mol%)

-

Acetonitrile (MeCN) as solvent

-

Reaction is heated at 80 °C for 12-16 hours.

-

-

Step-by-Step Procedure:

-

To a sealed reaction vessel, add N-protected 2-aminobenzaldehyde, the secondary amine, the terminal alkyne, and CuI.

-

Add acetonitrile as the solvent.

-

Seal the vessel and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoindoline.

-

Asymmetric Synthesis of Chiral Aminoindolines

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. As such, the development of enantioselective methods for the synthesis of chiral aminoindolines is of great importance. A copper-catalyzed asymmetric cyclization of ethynyl benzoxazinones with amines has been reported to produce chiral 3-aminoindolines in good yields and with high enantioselectivity.[7]

Caption: Catalytic asymmetric synthesis of chiral 3-aminoindolines.

Therapeutic Landscape: Applications of the Aminoindoline Scaffold

The versatility of the aminoindoline scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight key examples of aminoindoline-based compounds and their biological activities.

Infectious Diseases: A New Weapon Against Malaria

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial drugs. The aminoindole scaffold has yielded a promising preclinical candidate, Genz-668764.[2]

Genz-668764 emerged from a hit-to-lead optimization program of the initial hit, Genz-644442, which was identified from a high-throughput screen.[2] Medicinal chemistry efforts focused on improving potency and pharmacokinetic properties.[2]

| Compound | P. falciparum IC50 (nM) | in vivo Efficacy (P. berghei) | Key Features | Reference |

| Genz-644442 | 200-285 | >99% inhibition | Initial hit compound | [2] |

| Genz-668764 | 28-65 | Cure in 3/5 animals at 200 mg/kg/day | Preclinical candidate, single enantiomer | [2][7] |

Genz-668764 demonstrated excellent potency against multiple strains of P. falciparum and was curative in a mouse model of malaria.[2] Importantly, the compound showed a good safety profile in 7-day rat safety studies, with a no-observable-adverse-effect level (NOAEL) of 200 mg/kg/day.[7] These promising preclinical data position Genz-668764 as a strong candidate for further development.[7]

Oncology: Targeting Key Cancer Pathways

The indole scaffold is a prominent feature in numerous approved anticancer drugs, particularly kinase inhibitors.[8] Aminoindoline derivatives have also shown significant potential in this area, with compounds being developed as inhibitors of tubulin polymerization and various protein kinases.[9]

Indole-based compounds can interfere with normal cell mitosis and inhibit cell proliferation by disrupting the structure and function of microtubules.[9] Mechanistic studies have shown that some aminoindoline derivatives can cause cell cycle arrest at the G2/M phase and induce apoptosis.[9]

Caption: Mechanism of action for aminoindoline kinase inhibitors.

Central Nervous System Disorders: Modulating Neurological Targets

The indole nucleus is a common feature in many drugs that act on the central nervous system (CNS).[10] Aminoindoline derivatives are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11] One of the key pathological hallmarks of these diseases is the aggregation of misfolded proteins. Some indole-based compounds have been shown to inhibit the aggregation of amyloid-β and tau proteins.[11]

Structure-Activity Relationship (SAR) and a Self-Validating System

The development of potent and selective aminoindoline-based drugs relies on a thorough understanding of their SAR. The systematic modification of different parts of the scaffold allows for the optimization of target engagement, pharmacokinetic properties, and safety profiles.

A key principle in designing robust experimental protocols is the concept of a self-validating system. This means that the results of one experiment should logically inform the design of the next, and the overall dataset should be internally consistent. For example, in an SAR campaign, the observed changes in activity with structural modifications should be explainable by a plausible binding model, which can be further validated by computational docking studies.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay [4]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminoindoline derivatives against a specific protein kinase.

-

Materials:

-

Recombinant protein kinase

-

Peptide substrate

-

ATP (adenosine triphosphate)

-

Aminoindoline test compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Step-by-Step Procedure:

-

Prepare serial dilutions of the aminoindoline test compounds.

-

In a microplate, add the protein kinase, peptide substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase.

-

Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Future Perspectives and Conclusion

The aminoindoline scaffold continues to be a highly valuable and privileged structure in medicinal chemistry.[1] Its synthetic accessibility and the ability to introduce diverse substituents provide a powerful platform for the development of novel therapeutics. The successful identification of preclinical candidates like Genz-668764 for malaria highlights the potential of this scaffold to address significant unmet medical needs.

Future research in this area will likely focus on:

-

The development of novel and more efficient synthetic methodologies, particularly for the stereoselective synthesis of complex aminoindoline derivatives.

-

The exploration of new therapeutic applications for the aminoindoline scaffold by screening diverse libraries against a wide range of biological targets.

-

The use of computational methods to guide the design of next-generation aminoindoline-based inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

-

Lyubchyk, A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3563. [Link]

-

Zhang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1534. [Link]

-

Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]

-

Gulevich, A. V., & Gevorgyan, V. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters, 15(20), 5342-5345. [Link]

-

Barker, R. H., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Li, P., et al. (2022). De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. Journal of the American Chemical Society, 144(43), 19993-20003. [Link]

-

Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15196-15216. [Link]

-

Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience, 15(1), 1-2. [Link]

-

Al-Hujaily, E. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2289. [Link]

-

Liu, F., et al. (2023). Indole and indoline scaffolds in drug discovery. RSC Medicinal Chemistry, 14(1), 23-45. [Link]

-

Various Authors. (2023). Development of Anticancer and Antiviral Drugs. Life, Special Issue. [Link]

-

Singh, P., & Kumar, A. (2018). Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. [Link]

-

Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4935. [Link]

-

Various Authors. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3333. [Link]

-

Vitale, P., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 26(21), 6604. [Link]

-

Chang, L., et al. (2014). Structure-activity relationship studies of the tricyclic indoline resistance-modifying agent. Journal of Medicinal Chemistry, 57(9), 3803-3817. [Link]

-

Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15(1), 1-20. [Link]

-

Various Authors. (2023). Development of Anticancer and Antiviral Drugs—2nd Edition. Life, Special Issue. [Link]

-

Jiang, J., & Ji, Y. (2012). 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. Chemistry – An Asian Journal, 7(1), 30-33. [Link]

-

Xiong, A., et al. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Pharmacology, 12, 699252. [Link]

-

Zhao, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2147-2151. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

-

Heal, J. R., et al. (2001). Mechanistic investigation into complementary (antisense) peptide mini-receptor inhibitors of cytokine interleukin-1. Journal of Molecular Recognition, 14(4), 221-231. [Link]

-

Nargund, S. L., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. [Link]

-

Axcelead. (2023). Discovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform. LinkedIn. [Link]

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

CNS Drugs. (n.d.). PDF. [Link]

-

Al-Hujaily, E. M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(10), 2289. [Link]

-

Leontiev, D., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 24(23), 4259. [Link]

-

Göktaş, M., et al. (2017). Synthesis and Comparison of Antioxidant Properties of Indole-Based Melatonin Analogue Indole Amino Acid Derivatives. ResearchGate. [Link]

-

Castellano, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374. [Link]

-

Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]

-

Iacovelli, F., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Methodological & Application

Application Notes & Protocols: (5-Aminoindolin-1-yl)(cyclopropyl)methanone in Fragment-Based Drug Design

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel fragment, (5-Aminoindolin-1-yl)(cyclopropyl)methanone, in fragment-based drug design (FBDD) campaigns. We will explore the chemical rationale behind this fragment's design, its synthesis, and its utility in biophysical screening assays for hit identification. Furthermore, we present detailed protocols for fragment screening and hit-to-lead evolution, underscoring the unique advantages conferred by the indoline scaffold and the cyclopropyl moiety.

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient path to novel lead compounds.[1][2] FBDD focuses on identifying low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits serve as high-quality starting points that can be systematically optimized into potent, selective, and drug-like candidates.[5][6]

The choice of fragments is paramount to the success of an FBDD campaign.[7] A well-designed fragment library should maximize chemical diversity while incorporating structural motifs known to favorably interact with biological targets. (5-Aminoindolin-1-yl)(cyclopropyl)methanone was designed to capitalize on two such "privileged" structural features:

-

The Indoline Scaffold: Indoline and its parent, indole, are cornerstone motifs in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[8][9] This scaffold is synthetically tractable and provides a rigid, bicyclic framework ideal for presenting substituents into protein binding pockets, making it a frequent component in kinase inhibitors and other targeted therapeutics.[9][10] The 5-amino group provides a key vector for chemical elaboration, allowing for fragment growth or linking strategies.

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a strategic decision to enhance drug-like properties.[11] This small, strained ring system offers several advantages: it introduces a degree of conformational rigidity, can improve metabolic stability by blocking sites of oxidation, and often enhances binding potency and cell permeability.[12][13][14] The cyclopropyl methanone linkage provides a compact and stable connection to the indoline core.

This application note will guide the user through the practical steps of leveraging this high-potential fragment in a typical FBDD workflow.

Physicochemical Properties and Synthesis

A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties for screening and subsequent optimization.

Table 1: Physicochemical Properties of (5-Aminoindolin-1-yl)(cyclopropyl)methanone

| Property | Value | "Rule of Three" Guideline | Rationale |

| Molecular Weight | 202.25 g/mol | < 300 Da | Ensures efficient exploration of chemical space.[4] |

| cLogP | ~1.8 | ≤ 3 | Balances solubility and permeability. |

| Hydrogen Bond Donors | 1 (amine -NH2) | ≤ 3 | Maintains solubility and avoids excessive binding promiscuity. |

| Hydrogen Bond Acceptors | 2 (carbonyl O, amine N) | ≤ 3 | Provides key interaction points with the target. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational entropy penalty upon binding. |

Protocol 1: Synthesis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone

This protocol describes a plausible two-step synthesis starting from commercially available 5-nitroindoline. This method is adapted from general procedures for N-acylation and nitro group reduction of indoline scaffolds.[15]

Step 1: Acylation of 5-Nitroindoline

-

Reagents & Setup:

-

5-nitroindoline (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere, magnetic stirrer, round-bottom flask.

-

-

Procedure: a. Dissolve 5-nitroindoline in anhydrous DCM in the round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Add TEA or DIPEA to the solution and stir for 5 minutes. d. Add cyclopropanecarbonyl chloride dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Upon completion, quench the reaction with water and transfer to a separatory funnel. g. Extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product, (5-nitroindolin-1-yl)(cyclopropyl)methanone, via column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Step 2: Reduction of the Nitro Group

-

Reagents & Setup:

-

(5-nitroindolin-1-yl)(cyclopropyl)methanone (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%) or Tin(II) chloride (SnCl2)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) balloon or ammonium formate

-

Filtration setup (e.g., Celite pad).

-

-

Procedure (Catalytic Hydrogenation): a. Dissolve the nitro-intermediate in MeOH or EtOH. b. Carefully add Pd/C to the solution under an inert atmosphere. c. Purge the flask with H2 gas and maintain a positive pressure with a balloon. d. Stir vigorously at room temperature for 2-4 hours, monitoring by TLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. f. Rinse the pad with additional solvent. g. Concentrate the filtrate under reduced pressure to yield the final product, (5-Aminoindolin-1-yl)(cyclopropyl)methanone. The product can be further purified if necessary.

Application in Fragment Screening and Hit Validation

The primary application of this fragment is as a screening compound to identify initial hits against a protein target of interest. Biophysical methods are essential for detecting the weak binding interactions characteristic of fragments.[5]

Workflow for FBDD using (5-Aminoindolin-1-yl)(cyclopropyl)methanone

Caption: FBDD workflow from fragment synthesis to lead optimization.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, making it ideal for fragment screening.

-

Materials & Instrumentation:

-

SPR instrument (e.g., Biacore, Cytiva)

-

Sensor chip (e.g., CM5, carboxymethylated dextran surface)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified target protein (>95% purity)

-

(5-Aminoindolin-1-yl)(cyclopropyl)methanone stock solution (e.g., 100 mM in DMSO)

-

Running buffer (e.g., HBS-EP+ buffer, pH 7.4)

-

-

Procedure: a. Target Immobilization: Covalently immobilize the target protein to the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a desired density (e.g., 5,000-10,000 RU). b. Fragment Preparation: Prepare a screening concentration of the fragment (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and low (<1%) to minimize solvent effects. c. Screening Injection: Inject the fragment solution over the immobilized target surface and a reference flow cell (deactivated or with an irrelevant protein). d. Data Acquisition: Monitor the binding response (in RU). A positive "hit" is characterized by a steady-state response that is significantly above the noise and the reference cell signal. e. Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to dissociate the fragment and prepare the surface for the next injection.

-

Hit Confirmation (Dose-Response): a. For confirmed hits, prepare a serial dilution of the fragment (e.g., from 500 µM down to ~1 µM). b. Inject each concentration and measure the steady-state binding response. c. Plot the response vs. concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD). A typical fragment hit will have a KD in the high micromolar (µM) to low millimolar (mM) range.

Hit Elaboration: From Fragment to Lead

Once (5-Aminoindolin-1-yl)(cyclopropyl)methanone is validated as a binder, its structure provides a clear path for optimization. The primary vector for modification is the 5-amino group.[16]

Strategy: Fragment Growing

This strategy involves adding chemical functionality to the fragment to access adjacent binding pockets and increase affinity and selectivity. The 5-amino group is an ideal handle for this purpose.

Example Synthetic Elaboration via Amide Coupling:

-

Objective: Explore the chemical space around the 5-position to pick up a new interaction with the target protein (e.g., a hydrogen bond or a hydrophobic interaction).

-

Reaction: Couple the 5-amino group with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDCI).

Caption: Fragment growing strategy using the 5-amino group.

Table 2: Example "Fragment Growing" Library

| R-Group of Carboxylic Acid | Intended Interaction | Resulting Physicochemical Change |

| -CH2-Ph (Phenylacetic acid) | Explore hydrophobic pocket | Increases MW and LogP |

| -CH2-OH (Glycolic acid) | Seek H-bond donor/acceptor | Increases polarity |

| -CH2-COOH (Malonic acid) | Seek salt-bridge with basic residue | Adds negative charge |

| -CH2-(4-pyridyl) | Seek H-bond acceptor, improve solubility | Adds basic center |

By synthesizing a small, focused library of derivatives based on this strategy, researchers can rapidly build a structure-activity relationship (SAR) and progress the initial fragment hit towards a potent lead compound.[3]

Conclusion

(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a rationally designed fragment that combines the privileged indoline scaffold with the beneficial properties of a cyclopropyl group. Its straightforward synthesis and clear vector for chemical elaboration make it an excellent starting point for FBDD campaigns targeting a wide range of protein classes. The protocols and strategies outlined in this document provide a comprehensive guide for its successful application, from initial screening to hit-to-lead optimization, ultimately accelerating the discovery of novel therapeutics.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Platas-Iglesias, C., et al. (2019). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 63(3), e01979-18. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development. [Link]

-

Yoon, J., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 58(23), 9312–9318. [Link]

-

Ferreira, L. G., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11235–11264. [Link]

-

Singh, P., & Kaur, M. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(15), 3458. [Link]

-

Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

- Patent US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331. [Link]

-

O'Connell, J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(17), 5030–5045. [Link]

-

Li, Q., & Hang, H. C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Pirrung, M. C., et al. (2021). Preparation of 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (6PPD-quinone), an Environmental Toxin. ChemRxiv. [Link]

-

Various Authors. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Publisher Platform. [Link]

-

Powers, S. L., & Alexanian, E. J. (2024). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society. [Link]

-

Steinmetzer, T., et al. (2024). Fragment-Based Design, Synthesis, and Characterization of Aminoisoindole-Derived Furin Inhibitors. ChemMedChem. [Link]

- Patent EP1951699B1. (2008). Processes for the preparation of cyclopropyl-amide derivatives.

-

Desai, B., et al. (2012). Discovery of cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities. Journal of Medicinal Chemistry, 55(2), 943–955. [Link]

-

Scheen, A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5236–5241. [Link]

-

Kumar, A., et al. (2009). methanone. Molbank, 2009(4), M641. [Link]

-

Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

-

ResearchGate. (2024). Fragment-Based Drug Design. ResearchGate. [Link]

-

Smith, C. R., et al. (2022). From five fragment hits to two lead series for the PRMT5/MTA complex. RSC Medicinal Chemistry, 13(9), 1109–1115. [Link]

-

Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientificupdate.com [scientificupdate.com]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of (5-Aminoindolin-1-yl)(cyclopropyl)methanone Under Acidic Conditions

Answering the user's request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (5-Aminoindolin-1-yl)(cyclopropyl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this molecule under acidic conditions. Understanding the stability profile is critical for developing robust synthetic routes, stable formulations, and validated analytical methods.

Core Concepts: Structural Features and Acidic Liabilities

Before addressing specific experimental questions, it is crucial to understand the chemical structure of (5-Aminoindolin-1-yl)(cyclopropyl)methanone and identify the functional groups susceptible to degradation in an acidic environment.

The molecule consists of three key moieties:

-

A 5-Aminoindoline Heterocycle: The indoline core is a saturated analog of indole. The primary aromatic amine at the 5-position is basic and will be protonated in acid.

-

A Tertiary Amide: The nitrogen of the indoline ring is acylated with a cyclopropylcarbonyl group, forming a tertiary amide. Amides are generally stable but are known to undergo hydrolysis under acidic conditions with heating.[1][2]

-

A Cyclopropyl Ketone System: The carbonyl group is attached to a strained cyclopropyl ring. While strained, this system is generally robust under typical hydrolytic conditions.

Caption: Key functional groups of the target molecule.

Based on these features, the primary anticipated degradation pathway under acidic conditions is the hydrolysis of the amide bond. Other pathways, such as oxidation of the indoline ring or opening of the cyclopropyl ring, are considered secondary and would require more forcing conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and analysis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone in acidic media.

Q1: What are the primary degradation products I should expect when exposing this compound to acidic conditions?

A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the tertiary amide bond.[1][3] This reaction cleaves the bond between the indoline nitrogen and the carbonyl carbon. The expected products are 5-aminoindoline and cyclopropanecarboxylic acid .

The general mechanism for acid-catalyzed amide hydrolysis involves:

-

Protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[4]

-

Nucleophilic attack by a water molecule on the activated carbonyl carbon.

-

Proton transfer steps to form a good leaving group (the indoline nitrogen).

-

Elimination of the leaving group to yield the carboxylic acid and the protonated amine.[5]

Caption: Primary degradation via acid-catalyzed hydrolysis.

Q2: I'm performing a forced degradation study and see a new, more polar peak in my reverse-phase HPLC. How can I confirm its identity?

A2: An early-eluting (more polar) peak is consistent with the formation of 5-aminoindoline, as it has lost the hydrophobic cyclopropylcarbonyl group. Here is a systematic workflow to identify the degradant:

-

Mass Spectrometry (LC-MS): The most powerful first step. Analyze the stressed sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the new peak. Compare this with the expected masses of potential degradants.

-

5-Aminoindoline: Expected [M+H]⁺ = 135.09

-

Cyclopropanecarboxylic Acid: Expected [M-H]⁻ = 85.03 (in negative mode) or [M+H]⁺ = 87.05

-

-

Reference Standard Co-injection: If available, co-inject an authentic reference standard of 5-aminoindoline with your degraded sample. If the new peak is indeed 5-aminoindoline, the peak area should increase, and the retention time should match perfectly.

-

Photodiode Array (PDA) Analysis: If your HPLC is equipped with a PDA detector, compare the UV-Vis spectrum of the degradant peak with that of the parent compound. A significant shift in the spectrum is expected due to the removal of the carbonyl chromophore and the presence of the free indoline structure.

Caption: Workflow for unknown peak identification.

Q3: What are the recommended starting conditions for a forced degradation study on this molecule?

A3: Forced degradation, or stress testing, is essential for developing stability-indicating methods.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve any degradants formed.[8] For acid hydrolysis, a phased approach is recommended.

| Parameter | Initial Condition | Intermediate Condition | Forced Condition | Rationale & Comments |

| Acid | 0.1 M HCl | 1 M HCl | 1 M HCl or H₂SO₄ | HCl is volatile and can be removed easily, but chloride ions can sometimes participate in reactions. H₂SO₄ is non-volatile. |

| Temperature | Room Temperature (25°C) | 50 - 60°C | 70 - 80°C | Start mild and increase stress if no degradation is observed.[9] Amide hydrolysis often requires elevated temperatures.[1] |

| Duration | 24 hours | 24 - 48 hours | Up to 7 days | Monitor at several time points (e.g., 2, 8, 24, 48 hours) to establish a degradation profile. |

| Co-solvent | None (if soluble) | Acetonitrile or Methanol | Acetonitrile or Methanol | If the compound has poor aqueous solubility, a minimal amount of an organic co-solvent can be used.[6] Ensure the co-solvent itself is stable. |

Self-Validating Tip: Always run a control sample (compound in water/co-solvent without acid) under the same temperature conditions to ensure that any observed degradation is due to the acid and not just thermal stress.

Detailed Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Forced Degradation

This protocol provides a framework for assessing the stability of (5-Aminoindolin-1-yl)(cyclopropyl)methanone in an acidic solution.

Materials:

-

(5-Aminoindolin-1-yl)(cyclopropyl)methanone

-

Class A Volumetric Flasks

-

Calibrated Pipettes

-

HPLC Vials

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH) for neutralization

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

pH meter or pH strips

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to prepare a 1 mg/mL stock solution.

-

Reaction Setup: In a volumetric flask, add a specific volume of the stock solution. Make up to the mark with 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL. Example: 1 mL of stock solution in a 10 mL flask, filled to the mark with 0.1 M HCl.

-

Stress Condition: Place the flask in a temperature-controlled environment (e.g., a 60°C water bath). Protect from light to avoid any potential photolytic degradation.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH. For example, dilute 100 µL of the sample with 900 µL of mobile phase, after adding 10 µL of 1 M NaOH to the 100 µL sample to neutralize the 0.1 M HCl. This stops the degradation reaction.

-

Analysis: Analyze the quenched sample immediately using a validated, stability-indicating HPLC method.

-

Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point.

References

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]

-

Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

PubChem. 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Ma, Q., Qu, Y., & Zhang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

-

Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

-

ResearchGate. Comparison of relative reaction rates for cyclopropyl phenyl ketone. ResearchGate. [Link]

-

ResearchGate. Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

-

Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. NCBI. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

-

PharmaCompass. cyclopropyl(piperazin-1-yl)methanone. PharmaCompass. [Link]

-

Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]

-

ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Publications. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

-

Khan Academy. (2013). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

-

Linder, M., & Kästner, J. (2016). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. youtube.com [youtube.com]

Technical Support Center: Enhancing the Aqueous Solubility of Aminoindoline-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindoline-based compounds. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the common yet significant challenge of poor aqueous solubility with this important class of molecules. Aminoindoline scaffolds are prevalent in medicinal chemistry, offering diverse biological activities.[1][2][3] However, their often lipophilic nature can hinder preclinical development and therapeutic application.

This resource is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the causal reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and make informed decisions in your formulation development.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My aminoindoline-based compound is "crashing out" of my aqueous buffer during my in vitro assay. What is the likely cause and how can I fix it?

Answer:

Precipitation of your compound from an aqueous buffer is a classic sign of exceeding its thermodynamic solubility limit. This often occurs when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous assay buffer. The organic solvent acts as a co-solvent, but upon dilution, its solubilizing effect is diminished, causing the compound to precipitate.

Immediate Troubleshooting Steps:

-

Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay. This may not always be feasible depending on the required therapeutic concentration.

-

Decrease the Percentage of Organic Solvent in the Final Solution: While seemingly counterintuitive, a high initial concentration of co-solvent in your stock can lead to a more pronounced precipitation upon dilution. It is recommended to keep the final concentration of organic solvents, like DMSO, below 1% (v/v) in most cell-based assays to avoid solvent-induced toxicity and off-target effects.

-

pH Adjustment: Aminoindoline scaffolds typically contain at least one basic nitrogen atom. The solubility of such compounds is often highly dependent on pH.[4][5][6] At a pH below the pKa of the basic nitrogen, the compound will be protonated and exist as a more soluble salt form. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form.

-

Causality: The protonated form of the amine has a positive charge, which allows for favorable interactions with the polar water molecules, thereby increasing solubility.

-

Actionable Advice: Determine the pKa of your compound (experimentally or via in silico prediction). For in vitro assays, consider using a buffer system with a pH at least 1-2 units below the pKa of the most basic nitrogen to maintain the compound in its ionized, more soluble state. Be mindful that altering the pH of your assay buffer can impact cellular physiology and protein activity, so this must be carefully controlled and validated.

-

Question 2: I'm observing inconsistent results in my animal studies, and I suspect poor and variable oral absorption. Could this be related to solubility?

Answer:

Absolutely. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability.[7][8] For a drug to be absorbed from the gastrointestinal (GI) tract, it must first be dissolved in the GI fluids. If your aminoindoline compound has low solubility, its dissolution will be slow and incomplete, leading to variable absorption and inconsistent plasma concentrations.

Strategies to Improve Oral Bioavailability:

-

Formulation with Co-solvents: For preclinical animal studies, formulating the compound in a mixture of water and a biocompatible co-solvent can enhance solubility.[9][10][11]

-

Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12][13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility and dissolution rates.[14][15]

-

Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[16][17][18][19] The amorphous form of a drug is generally more soluble than its crystalline counterpart due to its higher free energy.

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[20][21][22]

Workflow for Formulation Strategy Selection:

Caption: Effect of pH on the ionization state and solubility of a basic aminoindoline.

Q4: Are there any potential downsides to using co-solvents?

Yes, while co-solvents can be very effective, they have potential limitations. [9]In vivo, high concentrations of some co-solvents can cause toxicity or irritation. [11]Furthermore, upon administration and dilution with physiological fluids, the co-solvent concentration will decrease, which can lead to precipitation of the drug at the site of administration or in the bloodstream. This is a critical consideration for intravenous formulations.

Q5: What are the key differences between amorphous solid dispersions and nanosuspensions?

Both are powerful techniques, but they work on different principles.

| Feature | Amorphous Solid Dispersion | Nanosuspension |

| Principle | Increases solubility by converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form. [18][23] | Increases the dissolution rate by drastically increasing the surface area of the drug particles according to the Noyes-Whitney equation. [24] |

| Composition | Drug dispersed in a polymer matrix. | Crystalline drug particles stabilized by surfactants and/or polymers. [21][25] |

| State | Solid | Typically a liquid suspension, but can be dried into a solid. [20] |